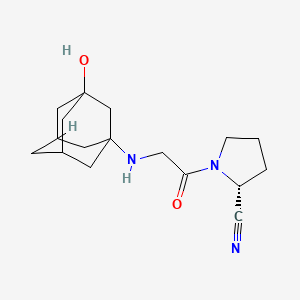

(2R)-Vildagliptin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-Vildagliptin is a pharmaceutical compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by increasing the levels of incretin hormones, thereby enhancing the secretion of insulin and reducing the production of glucagon. This compound is known for its efficacy in controlling blood glucose levels and its relatively favorable side effect profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Vildagliptin involves several key steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate:

Coupling Reaction: The intermediate is then coupled with another molecule using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.

Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-Vildagliptin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(2R)-Vildagliptin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of dipeptidyl peptidase-4 inhibitors and their chemical properties.

Biology: Research on this compound includes its effects on cellular processes and its potential role in modulating metabolic pathways.

Medicine: The compound is extensively studied for its therapeutic effects in managing type 2 diabetes mellitus and its potential benefits in other metabolic disorders.

Industry: this compound is used in the pharmaceutical industry for the development of new diabetes treatments and formulations.

Mechanism of Action

The mechanism of action of (2R)-Vildagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, this compound increases the levels of active incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. This dual action helps to regulate blood glucose levels effectively.

Molecular Targets and Pathways:

Dipeptidyl Peptidase-4: The primary target of this compound is the dipeptidyl peptidase-4 enzyme.

Incretin Hormones: The compound enhances the activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Insulin and Glucagon Pathways: By modulating these pathways, this compound helps to maintain glucose homeostasis.

Comparison with Similar Compounds

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a similar mechanism of action but different chemical structure.

Saxagliptin: Known for its potent inhibitory activity and distinct pharmacokinetic profile.

Linagliptin: Notable for its high selectivity and long duration of action.

Uniqueness of (2R)-Vildagliptin: this compound stands out due to its specific stereochemistry and the resulting pharmacological effects. Its unique structure contributes to its efficacy and safety profile in the treatment of type 2 diabetes mellitus.

Properties

Key on ui mechanism of action |

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved. |

|---|---|

CAS No. |

1044676-63-2 |

Molecular Formula |

C17H25N3O2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1 |

InChI Key |

SYOKIDBDQMKNDQ-JULPFRMLSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B10774780.png)

![(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10774789.png)

![[(4R,5S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774791.png)

![3-methyl-5-[(6R)-6-[[(1S)-1-phenylethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774800.png)

![methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate](/img/structure/B10774804.png)

![3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774816.png)

![4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B10774882.png)